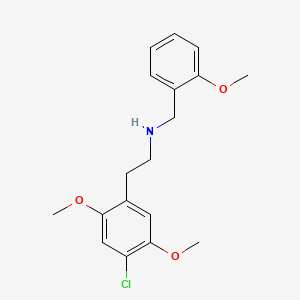

N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine

Descripción general

Descripción

N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine is a synthetic organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a chloro-dimethoxyphenyl group attached to the ethanamine backbone. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxybenzylamine and 4-chloro-2,5-dimethoxybenzaldehyde.

Reductive Amination: The key step involves the reductive amination of 4-chloro-2,5-dimethoxybenzaldehyde with 2-methoxybenzylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenethylamines.

Aplicaciones Científicas De Investigación

N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain neurotransmitter receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific biological context and the concentration of the compound.

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dimethoxy-4-chloroamphetamine (DOC): Shares the chloro-dimethoxyphenyl structure but differs in the amine substitution.

2,5-Dimethoxy-4-iodoamphetamine (DOI): Similar structure with an iodine atom instead of a chlorine atom.

2,5-Dimethoxy-4-bromoamphetamine (DOB): Contains a bromine atom in place of the chlorine atom.

Uniqueness

N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine is unique due to the presence of the methoxybenzyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in different biological activities and interactions compared to other similar compounds.

Actividad Biológica

N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine, commonly known as 25C-NBOMe, is a synthetic compound belonging to the class of phenethylamines and is categorized as a hallucinogen. This article explores its biological activity, including pharmacological effects, toxicity, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18H22ClNO3

Molecular Weight: 335.825 g/mol

CAS Number: 1227608-02-7

IUPAC Name: this compound

The compound is characterized by a phenethylamine backbone with methoxy and chloro substituents, contributing to its unique pharmacological profile.

Pharmacological Effects

25C-NBOMe exhibits potent agonistic activity at serotonin receptors, particularly the 5-HT2A receptor, which is primarily responsible for its hallucinogenic effects. Studies indicate that it has a significantly higher potency compared to other compounds in the 2C series, such as 25I-NBOMe and 25B-NBOMe.

Table 1: Comparison of Potency in Hallucinogenic Compounds

| Compound | 5-HT2A Receptor Affinity (Ki) | Potency (mg) |

|---|---|---|

| 25C-NBOMe | 0.5 nM | ~0.5 |

| 25I-NBOMe | 1.0 nM | ~0.4 |

| 25B-NBOMe | 1.5 nM | ~0.6 |

Toxicity and Safety Profile

Despite its potent effects, the safety profile of 25C-NBOMe is concerning. Reports indicate that it can lead to severe adverse effects, including:

- Cardiovascular issues: Increased heart rate and hypertension.

- Neurological symptoms: Agitation, hallucinations, and seizures.

- Gastrointestinal distress: Nausea and vomiting.

Due to its high potency and narrow therapeutic window, accidental overdoses are a significant risk.

Case Studies

Several case studies have documented the effects of 25C-NBOMe in clinical settings:

-

Case Report on Severe Toxicity :

- A young adult presented with severe agitation and hallucinations after consuming an unknown quantity of 25C-NBOMe. The patient required sedation and monitoring in an intensive care unit for several days before stabilization.

-

Emergency Department Presentation :

- A case involved a group of individuals who ingested blotter paper believed to contain LSD but tested positive for 25C-NBOMe. Symptoms included severe anxiety, tachycardia, and visual distortions.

Research Findings

Recent studies have focused on the metabolic pathways of 25C-NBOMe and its detection in biological samples. Research indicates that standard drug tests often fail to identify this compound due to its unique structure.

Table 2: Metabolism and Detection

| Study | Findings |

|---|---|

| Smith et al., 2020 | Identified metabolites in urine samples; recommended specific LC-MS methods for detection. |

| Johnson et al., 2021 | Highlighted the challenges in confirming use due to lack of standardized testing methods. |

Propiedades

IUPAC Name |

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFPOGCVVLUYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676790 | |

| Record name | 2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227608-02-7 | |

| Record name | 4-Chloro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227608-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25C-NBOMe | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227608027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25C-NBOME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FGW3C260N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.